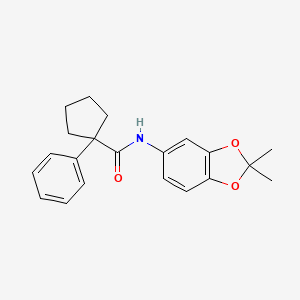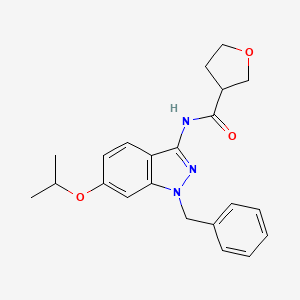![molecular formula C14H17ClN2O3 B5561144 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)
2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related structures involves multiple steps, such as regioselective reactions including iodination, cyclization, and carboxylation, derived from similar benzoic acid derivatives. A typical synthesis might include conversion from nitrotoluenes or benzoquinones through processes like reduction, acylation, oxidation, and hydrolysis. These methods demonstrate the synthetic flexibility and complexity of compounds within this chemical family (Yang & Denny, 2002); (Jian, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-amino-5-chloropyridine-benzoic acid, exhibits specific interactions like hydrogen bonding, which helps in understanding the structural aspects of 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid. These interactions play a crucial role in the crystal packing and overall stability of the molecule (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
Chemical reactions and properties are influenced by the compound's functional groups and structural framework. For example, benzoic acid derivatives undergo processes like cyclohexadiene conversion, highlighting the chemical reactivity and potential transformations applicable to 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid (Reiner, 1971).
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Research on similar compounds involves the synthesis and structural characterization of novel chemical entities. For example, studies on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones explore the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, yielding compounds with potential for further chemical and pharmacological investigation (Issac & Tierney, 1996).
Pharmacological Potential
Compounds with structural similarities to 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid may exhibit diverse pharmacological activities. For instance, derivatives of salicylic acid, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have shown potential as alternatives to conventional drugs due to their COX-2 specificity, lower toxicity profiles, and anti-inflammatory, analgesic, and antiplatelet activities (Tjahjono et al., 2022).
Antioxidant and Biological Activities
Chlorogenic acid and its derivatives are extensively studied for their antioxidant, anti-inflammatory, and neuroprotective effects. Such compounds can modulate lipid metabolism and glucose regulation, showcasing the potential for treating metabolic-related disorders (Naveed et al., 2018).
Catalytic Applications
The research extends to the development of catalysts for selective functionalization of saturated C-H bonds, with metalloporphyrin catalysts facilitating C-O, C-N, and C-C bond formation. This illustrates the compound's potential role in synthetic chemistry for the development of complex molecules (Che et al., 2011).
Direcciones Futuras
The future directions for research on “2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid” could involve further exploration of its synthesis, chemical properties, and potential applications. Given the diverse range of biological activities exhibited by benzoic acid derivatives, this compound could potentially be of interest in fields such as medicinal chemistry .
Propiedades
IUPAC Name |
2-chloro-5-(cyclohexylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-10(8-11(12)13(18)19)17-14(20)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURXIKXZMSNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)



![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)